molecular formula C15H12N2O3 B11652922 1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide

1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide

Cat. No.: B11652922
M. Wt: 268.27 g/mol
InChI Key: MOEHJVWBLQWBDV-UHFFFAOYSA-N
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Description

1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide is a heterocyclic compound that belongs to the quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide typically involves the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds. The reaction conditions may include the use of acidic or basic catalysts to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the quinoxaline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    Quinoxaline N-oxides: Oxidized derivatives with similar structures.

    Phenylquinoxalines: Compounds with a phenyl group attached to the quinoxaline ring.

Uniqueness

1-methoxy-3-phenylquinoxalin-2(1H)-one 4-oxide is unique due to the presence of the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-methoxy-4-oxido-3-phenylquinoxalin-4-ium-2-one

InChI

InChI=1S/C15H12N2O3/c1-20-17-13-10-6-5-9-12(13)16(19)14(15(17)18)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

MOEHJVWBLQWBDV-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CC=C3)[O-]

solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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